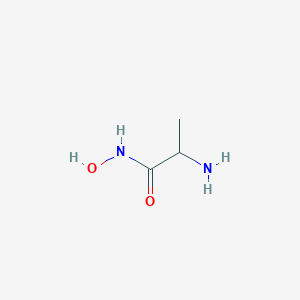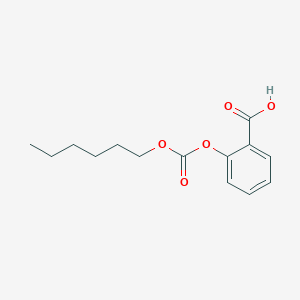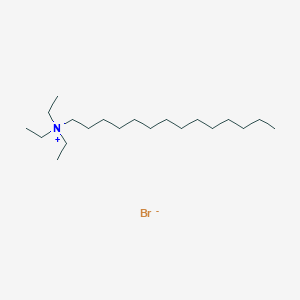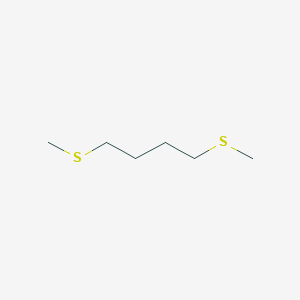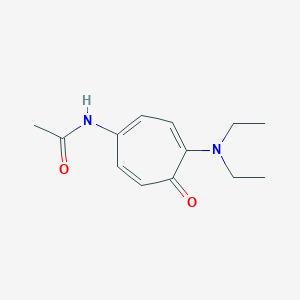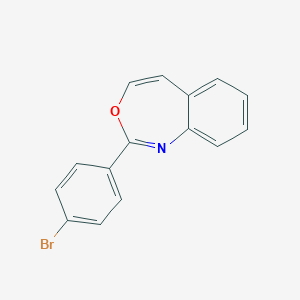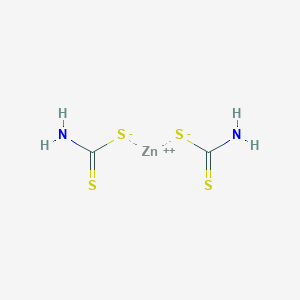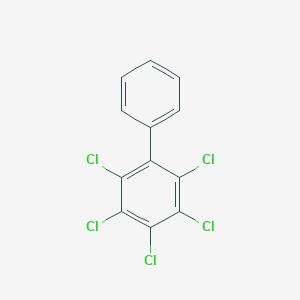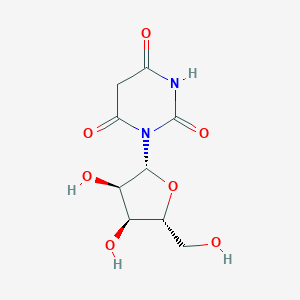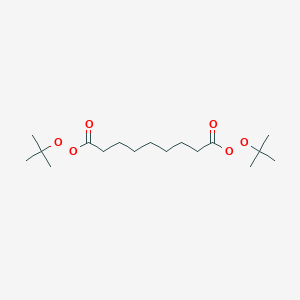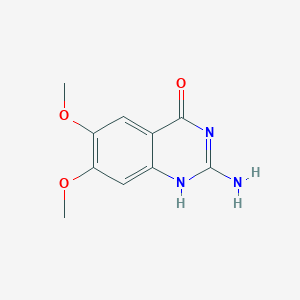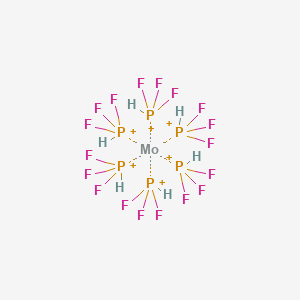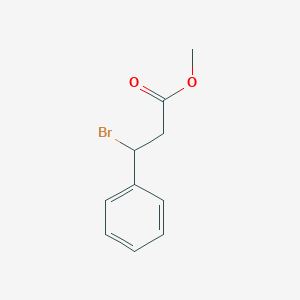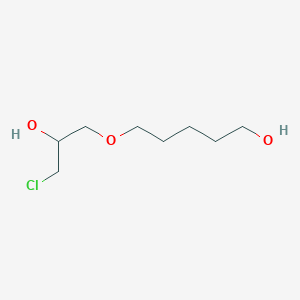
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, also known as CHPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral building block that can be used for the synthesis of a wide range of bioactive molecules.
作用机制
The mechanism of action of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is not fully understood, but it is believed to act as a chiral auxiliary in the synthesis of bioactive molecules. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol can be used to control the stereochemistry of the final product, which can affect its biological activity.
生化和生理效应
The biochemical and physiological effects of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol have not been extensively studied. However, it has been reported that 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is relatively non-toxic and has low cytotoxicity.
实验室实验的优点和局限性
One of the main advantages of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is its ability to control the stereochemistry of the final product, which can affect its biological activity. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is also relatively non-toxic and has low cytotoxicity. However, one of the limitations of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is its limited solubility in water, which can make it difficult to work with in aqueous reactions.
未来方向
There are several future directions for the use of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol in scientific research. One potential direction is the synthesis of new bioactive molecules using 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol as a chiral building block. Another direction is the study of the mechanism of action of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol and its effects on biological systems. Additionally, the development of new methods for the synthesis of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol and its derivatives could also be an area of future research.
In conclusion, 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, or 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, is a chiral building block that has potential applications in the synthesis of bioactive molecules. Its ability to control stereochemistry and low cytotoxicity make it an attractive option for scientific research. While there is still much to learn about the mechanism of action and effects of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, its potential for future research is promising.
合成方法
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol can be synthesized using various methods, including the reaction of 3-chloro-2-hydroxypropyl bromide with 1-pentanol in the presence of a base such as potassium carbonate. Another method is the reaction of 3-chloro-2-hydroxypropyl tosylate with 1-pentanol in the presence of a base. Both methods produce 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol as a white solid with a melting point of around 50-55°C.
科学研究应用
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has been used as a chiral building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. For example, 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has been used for the synthesis of a novel anti-HIV agent that showed potent inhibition of HIV-1 replication in vitro. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has also been used for the synthesis of anticancer agents that showed promising activity against various cancer cell lines.
属性
CAS 编号 |
18485-61-5 |
|---|---|
产品名称 |
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol |
分子式 |
C8H17ClO3 |
分子量 |
196.67 g/mol |
IUPAC 名称 |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
InChI 键 |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
规范 SMILES |
C(CCO)CCOCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



